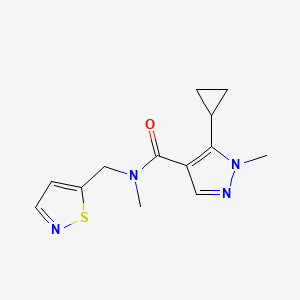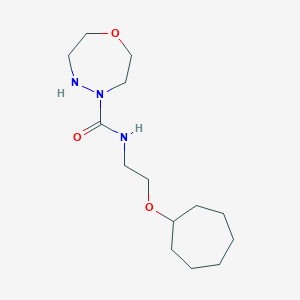
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines that are important for immune cell function. By inhibiting JAK3, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide reduces cytokine signaling and subsequent immune cell activation, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. This reduction in immune cell activation leads to a reduction in disease activity in patients with autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its selectivity for JAK3, which allows for specific inhibition of this target. However, a limitation of using 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
Future research on 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies may investigate the potential for combination therapy with other immunomodulatory agents to improve treatment outcomes. Finally, research may focus on the development of more selective JAK inhibitors with fewer off-target effects.
Synthesis Methods
The synthesis of 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves several steps, starting with the reaction of 5-cyclopropylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide to form the corresponding amide. The resulting compound is then reacted with 2-bromo-1-(1,2-thiazol-5-yl)ethanone to form 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide.
Scientific Research Applications
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In preclinical studies, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine signaling and subsequent immune cell activation. In clinical trials, 5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16(8-10-5-6-15-19-10)13(18)11-7-14-17(2)12(11)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGNDVFTJNCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC2=CC=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,1-dimethyl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)
![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)